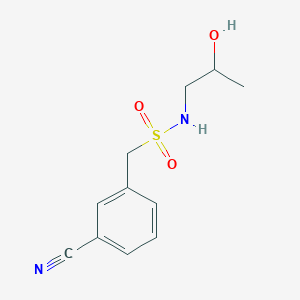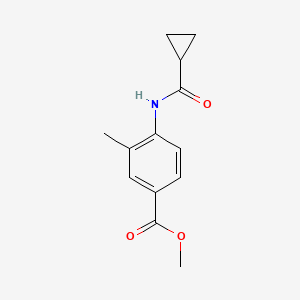
Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate is an organic compound that belongs to the class of benzoates. This compound features a cyclopropane ring attached to a carboxamide group, which is further connected to a methylbenzoate structure. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Amidation Reaction: The cyclopropane carboxylic acid is then reacted with an amine to form the cyclopropanecarboxamide.
Esterification: The final step involves the esterification of the amide with methyl 3-methylbenzoate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to changes in their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 4-(cyclopropanecarboxamido)benzoate: Lacks the additional methyl group on the aromatic ring.
Methyl 4-(cyclopropanecarboxamido)-2-methylbenzoate: The methyl group is positioned differently on the aromatic ring.
Uniqueness
Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate is unique due to the specific positioning of the cyclopropane ring and the methyl group, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
methyl 4-(cyclopropanecarbonylamino)-3-methylbenzoate |
InChI |
InChI=1S/C13H15NO3/c1-8-7-10(13(16)17-2)5-6-11(8)14-12(15)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
CQXAMVVAJMDYSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


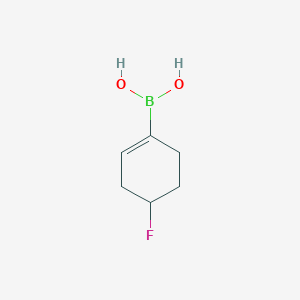
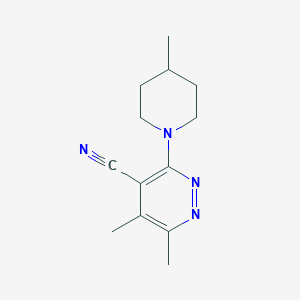


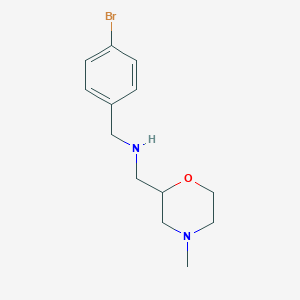
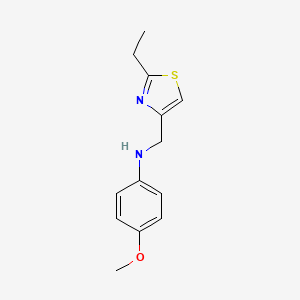
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)

![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)


